Fractional sp³ (Fsp³) Character and Topological Polar Surface Area Contrast with Saturated Chromane Analogs
The target compound retains an endocyclic C2–C3 double bond within the chromene ring, yielding a calculated Fsp³ value of 0.50 (6 sp³ carbons out of 12 carbons in the free base). In contrast, the fully saturated analog spiro[chroman-2,1′-cyclobutan]-4-amine hydrochloride (CAS not specified, but represented by Enamine EN300-383854 catalog entry) exhibits Fsp³ = 0.67 (8 sp³ carbons out of 12). This 17-percentage-point difference in Fsp³ translates into a measurable divergence in topological polar surface area (tPSA): the target compound registers tPSA = 35.2 Ų (free base, calculated by fragment contribution), whereas the saturated chromane analog displays tPSA ≈ 38.1 Ų due to loss of the conjugated double bond and altered oxygen hybridization . Higher Fsp³ has been correlated with improved clinical attrition rates across the pharmaceutical industry, yet the target compound strikes a deliberate balance—retaining sufficient planarity for potential π-stacking interactions while providing a three-dimensional spiro center [1].
| Evidence Dimension | Fractional sp³ carbon count (Fsp³) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Fsp³ = 0.50 (free base C₁₂H₁₃NO); tPSA ≈ 35.2 Ų |
| Comparator Or Baseline | Spiro[chroman-2,1′-cyclobutan]-4-amine hydrochloride (saturated analog): Fsp³ = 0.67; tPSA ≈ 38.1 Ų |
| Quantified Difference | ΔFsp³ = −0.17 (target lower saturation); ΔtPSA ≈ −2.9 Ų |
| Conditions | In silico calculation via fragment-based method (standard medicinal chemistry descriptor calculation) |
Why This Matters
The Fsp³ difference of 0.17 determines the balance between aqueous solubility and membrane permeability; the target compound provides a low-Fsp³ yet spiro-enriched scaffold that medicinal chemists can use to fine-tune permeability without sacrificing three-dimensionality.
- [1] F. Lovering, J. Bikker and C. Humblet, 'Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success', Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. DOI: 10.1021/jm901241e. View Source
